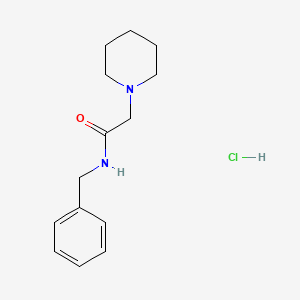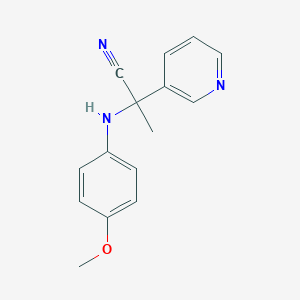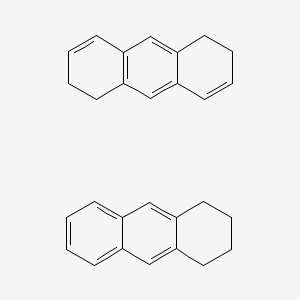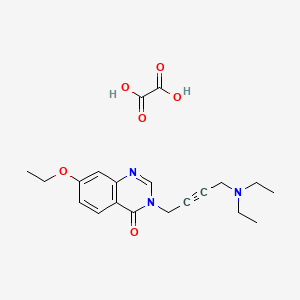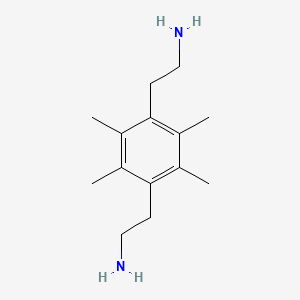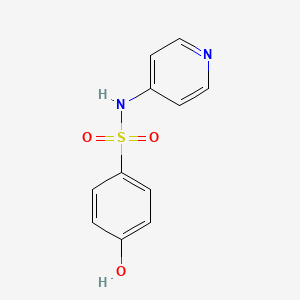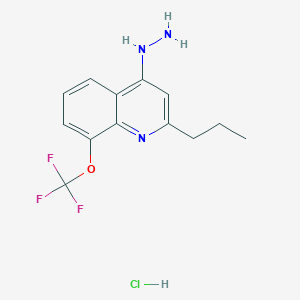
4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride is a chemical compound with the molecular formula C13H15ClF3N3O and a molecular weight of 321.7259096 This compound is known for its unique structure, which includes a hydrazine group, a propyl group, and a trifluoromethoxy group attached to a quinoline ring
Méthodes De Préparation
The synthesis of 4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride involves several steps. The starting material is typically a quinoline derivative, which undergoes a series of reactions to introduce the hydrazine, propyl, and trifluoromethoxy groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the hydrazine group to other functional groups, such as amines.
Substitution: The trifluoromethoxy group can be substituted with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydrazine group may play a crucial role in these interactions, potentially forming covalent bonds with target molecules and altering their activity. The trifluoromethoxy group may also contribute to the compound’s overall reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride can be compared with other quinoline derivatives, such as:
4-Hydrazino-8-trifluoromethylquinoline Hydrochloride: Similar structure but lacks the propyl group.
4-Chloro-2-methyl-8-trifluoromethylquinoline: Contains a chloro group instead of a hydrazine group.
4-Bromo-8-methyl-2-trifluoromethylquinoline: Contains a bromo group and a methyl group instead of a hydrazine and propyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H15ClF3N3O |
|---|---|
Poids moléculaire |
321.72 g/mol |
Nom IUPAC |
[2-propyl-8-(trifluoromethoxy)quinolin-4-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C13H14F3N3O.ClH/c1-2-4-8-7-10(19-17)9-5-3-6-11(12(9)18-8)20-13(14,15)16;/h3,5-7H,2,4,17H2,1H3,(H,18,19);1H |
Clé InChI |
OCKBAYBFJBBMPC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)
![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)
